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Compound of Interest

Compound Name: 2,3-Dichlorophenylacetic acid

Cat. No.: B085406

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichlorophenylacetic
Acid

Introduction

2,3-Dichlorophenylacetic acid (2,3-DCPAA) is a halogenated aromatic carboxylic acid. As a
member of the phenylacetic acid class, its physicochemical properties are of significant interest
to researchers in medicinal chemistry, materials science, and environmental analysis.
Understanding these core characteristics is fundamental for its application in drug
development, as a synthetic intermediate, and for the development of analytical methods. This
guide provides a comprehensive overview of the essential physicochemical properties of 2,3-
DCPAA, details the experimental methodologies for their determination, and offers insights
grounded in established scientific principles.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of chemical research. 2,3-Dichlorophenylacetic acid
is uniquely identified by its CAS Registry Number, molecular formula, and structural identifiers.

e |I[UPAC Name: 2-(2,3-dichlorophenyl)acetic acid[1]
e Synonyms: 2,3-Dichlorobenzeneacetic acid[1][2]

« CAS Number: 10236-60-9[1][2][3][4][5]
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Molecular Formula: CsHeCl202[1][2][3]

Molecular Weight: 205.04 g/mol [1][2][3]

SMILES: C1=CC(=C(C(=C1)CI)C)CC(=0)O[1]

INChl Key: YWMXEUIQZOQESD-UHFFFAOY SA-N[1][4][5]

Caption: Chemical structure of 2,3-Dichlorophenylacetic acid.

Core Physicochemical Properties

The physical and chemical properties of 2,3-DCPAA dictate its behavior in various systems,
from reaction vessels to biological matrices. These properties are summarized below.

Property Value Source(s)
Appearance White Powder [3114]
Melting Point 130-135 °C [21[3114]
Boiling Point 328.0 £ 27.0 °C (Predicted) [2][3]
Density 1.456 + 0.06 g/cm? (Predicted) [2][3]

pKa 3.87 £ 0.10 (Predicted) [2]

Solubility Profile

The solubility of a compound is critical for its formulation, delivery, and environmental fate. 2,3-
Dichlorophenylacetic acid is reported to be soluble in methanol.[2][3] Based on its structure
—a carboxylic acid with a significant nonpolar dichlorophenyl group—a more detailed solubility
profile can be inferred:

e Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic phenyl ring.
Solubility will increase significantly at higher pH values (pH > pKa) as the carboxylic acid is
deprotonated to the more soluble carboxylate anion.
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Organic Solvent Solubility: Good solubility is expected in polar organic solvents such as
methanol, ethanol, and acetone, which can engage in hydrogen bonding with the carboxylic
acid group.

Nonpolar Solvent Solubility: Limited solubility is expected in nonpolar solvents like hexane.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for molecular structure confirmation and
quantification.

o Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying functional groups. A
commercial source confirms that the infrared spectrum of 2,3-DCPAA conforms to its
structure.[4] Key expected absorptions include:

o O-H Stretch (Carboxylic Acid): A very broad peak typically found between 2500-3300
cm~L,

o C=0 Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm™1,
o C-O Stretch: A peak in the 1210-1320 cm™~1 region.

o Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm~! range.

o C-CI Stretch: Absorptions typically found in the 600-800 cm~1 region.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information
about the carbon-hydrogen framework.

o 'H NMR: The proton NMR spectrum is predicted to show two main signal regions:

= Aromatic Protons (3H): Located in the ~7.0-7.5 ppm range. Due to the substitution
pattern, these protons will exhibit complex splitting patterns (multiplets).

= Methylene Protons (-CHz-): A singlet corresponding to the two protons of the methylene
group, expected around ~3.6-3.8 ppm.
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» Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide range
(typically >10 ppm) and is exchangeable with D20.

o 13C NMR: The carbon NMR spectrum is predicted to show 8 distinct signals:

» Carboxyl Carbon (-COOH): The least shielded carbon, appearing downfield around
~175-180 ppm.

» Aromatic Carbons (6C): Six unique signals in the ~125-140 ppm range. The two
carbons bonded to chlorine atoms will be significantly affected.

» Methylene Carbon (-CHz-): A signal expected in the ~35-45 ppm range.

o UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is useful for quantitative analysis and
studying electronic transitions. The dichlorophenyl group constitutes the primary
chromophore. While specific data for the 2,3-isomer is not readily available, related
compounds like 2,4-Dichlorophenoxyacetic acid show absorption maxima around 205, 229,
and 285 nm.[6] Similar absorption bands are expected for 2,3-DCPAA.

Methodologies for Physicochemical
Characterization

The reliability of physicochemical data hinges on the robustness of the experimental protocols
used for their determination.

Protocol 1: Melting Point Determination (Capillary
Method)

This method provides a sharp, reproducible melting point range, which is a crucial indicator of
purity.

Methodology:
o Sample Preparation: Finely powder a small amount of dry 2,3-DCPAA.

o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3
mm.
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Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point
(approx. 110 °C).

Measurement: Decrease the heating rate to 1-2 °C per minute.

Data Recording: Record the temperature at which the first liquid appears and the
temperature at which the entire sample becomes a clear liquid. This range is the melting
point.

Powder Sample

:

Load Capillary Tube

:

Place in Apparatus

l

Rapid Heat to ~110°C

Record T_start & T_end

Melting Point Range

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for melting point determination.

Protocol 2: pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa), which governs the ionization
state of the molecule at a given pH.

Methodology:

e Solution Preparation: Accurately weigh ~50 mg of 2,3-DCPAA and dissolve it in a known
volume (e.g., 50 mL) of a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure
solubility.

« Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Insert a
calibrated pH electrode.

 Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

« Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each
addition, allowing the reading to stabilize.

o Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the
pH at the half-equivalence point (the point where half of the acid has been neutralized). This
corresponds to the midpoint of the steepest part of the titration curve.
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Caption: Workflow for pKa determination via titration.

Protocol 3: Purity Assessment (High-Performance
Liquid Chromatography - HPLC)
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HPLC is a standard method for assessing the purity of chemical compounds and quantifying
impurities. A reverse-phase method is suitable for 2,3-DCPAA.

Methodology:

o Standard Preparation: Prepare a stock solution of 2,3-DCPAA at a known concentration
(e.g., 1 mg/mL) in a suitable diluent (e.g., acetonitrile/water).

o Sample Preparation: Prepare the sample to be tested at the same concentration.
e HPLC Conditions:
o Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um).

o Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic or formic acid is
common. For example, start with 80:20 acidified water:acetonitrile.

o Flow Rate: 1.0 mL/min.
o Detection: UV detector set at a suitable wavelength (e.g., 283 nm).[7]
o Injection Volume: 10-20 pL.

e Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the
area of the main peak by the total area of all peaks in the chromatogram, expressed as a
percentage.
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Caption: Workflow for HPLC purity analysis.
Stability and Storage
For maintaining the integrity of 2,3-Dichlorophenylacetic acid, proper storage is essential.

 Stability: As a crystalline solid, the compound is stable under standard laboratory conditions.
It should be protected from strong bases and oxidizing agents.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible substances.

Conclusion

2,3-Dichlorophenylacetic acid is a well-defined molecule with distinct physicochemical
properties. Its identity is confirmed by a melting point of 130-135 °C and characteristic
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spectroscopic signatures. Its acidic nature (predicted pKa ~3.87) and solubility profile are
critical considerations for its use in synthesis and formulation. The standardized protocols
outlined in this guide provide a robust framework for the verification of these properties,
ensuring data integrity and reproducibility for researchers and drug development professionals.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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